molecular formula C17H14FN3 B6347973 4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine CAS No. 1354924-67-6

4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Cat. No.: B6347973
CAS No.: 1354924-67-6
M. Wt: 279.31 g/mol
InChI Key: DREABILAXSTYMM-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine class This compound is characterized by the presence of fluorine and methyl substituents on the phenyl rings attached to the pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives. One common method involves the reaction of 3-fluoroaniline and 3-methylaniline with a pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or hydroxylated derivatives.

    Reduction: Formation of amine derivatives or reduced pyrimidine rings.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

  • 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
  • 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
  • 4-(3-Fluorophenyl)-6-(3-ethylphenyl)pyrimidin-2-amine

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

4-(3-fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c1-11-4-2-5-12(8-11)15-10-16(21-17(19)20-15)13-6-3-7-14(18)9-13/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREABILAXSTYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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